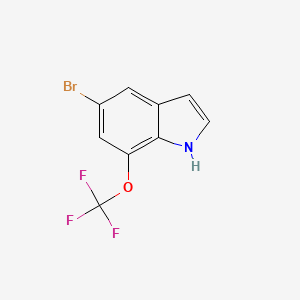

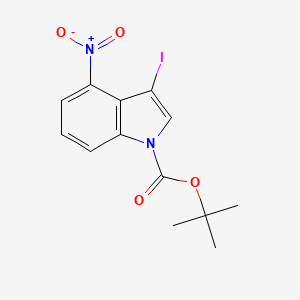

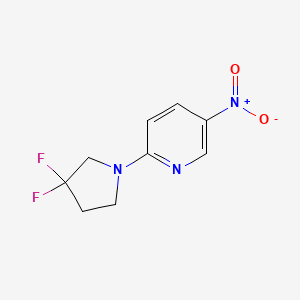

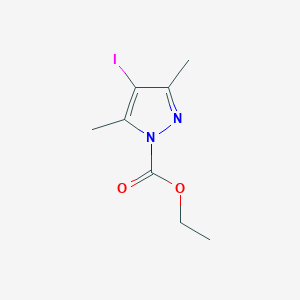

Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate

Overview

Description

“Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate” is a chemical compound. It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, 4-Iodopyrazole was used in an indium-mediated synthesis of heterobiaryls . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

Molecular Structure Analysis

The molecular structure of “Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate” contains total 24 bond(s); 13 non-H bond(s), 6 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 (thio-) carbamate(s) (aromatic), and 1 Pyrazole(s) .

Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . For instance, 4-Iodopyrazole undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

Scientific Research Applications

Synthesis of Heterobiaryls

Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate: may be used in the synthesis of heterobiaryls through indium-mediated reactions. This process is crucial for creating compounds that can serve as building blocks for various pharmaceuticals and organic materials .

Iodination Reactions

The compound could undergo further iodination to yield di-iodo or tri-iodo pyrazole derivatives. These reactions are significant in medicinal chemistry for modifying the biological activity of molecules .

Catalysis

Using related pyrazole compounds as a reference, it’s possible that Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate could be used as a catalyst in organic synthesis, such as in the regioselective synthesis of substituted pyrazoles .

Biological Studies

Pyrazole derivatives have been studied for their biological activities. They may induce apoptosis in cancer cells, inhibit cell cycle progression, and affect wound healing and colony formation. Thus, this compound might be useful in cancer research and therapy .

Mechanism of Action

Target of Action

It’s known that pyrazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that pyrazole derivatives interact with their targets, leading to changes that result in their biological activities . The iodine atom in the compound could potentially enhance its reactivity, allowing it to interact more effectively with its targets.

Biochemical Pathways

It’s known that pyrazole derivatives can affect a wide range of biochemical pathways due to their diverse biological activities . The downstream effects of these interactions can vary widely, depending on the specific biological activity being exhibited.

Result of Action

Given the diverse biological activities of pyrazole derivatives, the results of their action can vary widely . These can range from inhibiting the growth of cancer cells to reducing inflammation, depending on the specific biological activity being exhibited.

Action Environment

For example, certain reactions involving pyrazole derivatives have been found to benefit from the use of specific catalysts .

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 4-iodo-3,5-dimethylpyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11IN2O2/c1-4-13-8(12)11-6(3)7(9)5(2)10-11/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBVPMAGYCSVOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C(=C(C(=N1)C)I)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-iodo-3,5-dimethyl-1H-pyrazole-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.